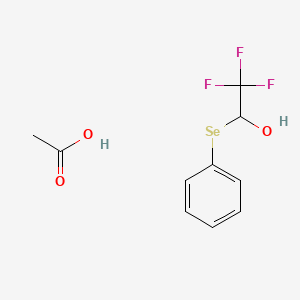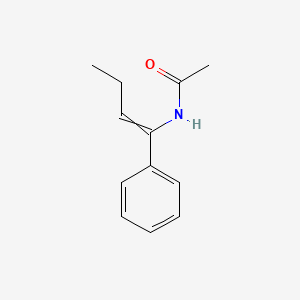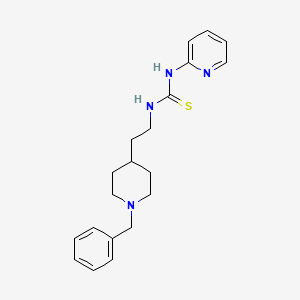![molecular formula C31H63NO4 B12547875 N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide CAS No. 143378-76-1](/img/structure/B12547875.png)
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide is a nonionic surfactant known for its excellent emulsifying, dispersing, solubilizing, lubricating, and corrosion-inhibiting properties . It is commonly used in personal care products, industrial applications, and as a conditioning agent.
Méthodes De Préparation
The synthesis of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide involves the reaction of methyl palmitate with 2-propanol and monoethanolamine . The reaction conditions typically include:
Reactants: Methyl palmitate, 2-propanol, monoethanolamine, and 1-hexadecanol.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Analyse Des Réactions Chimiques
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide has a wide range of scientific research applications :
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in biological studies to investigate cell membrane interactions and protein solubilization.
Medicine: Utilized in pharmaceutical formulations as an emulsifying agent to improve drug delivery and stability.
Industry: Applied in industrial processes as a lubricant, corrosion inhibitor, and dispersing agent.
Mécanisme D'action
The mechanism of action of N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide involves its ability to reduce surface tension and form micelles . This property allows it to solubilize hydrophobic compounds and enhance their dispersion in aqueous solutions. The molecular targets and pathways involved include interactions with cell membranes and proteins, leading to improved solubility and bioavailability of active ingredients.
Comparaison Avec Des Composés Similaires
N-[3-(Hexadecyloxy)-2-hydroxypropyl]-N-(2-hydroxyethyl)decanamide can be compared with other similar compounds such as :
Hexadecanamide, N-3-(hexadecyloxy)-2-hydroxypropyl-N-(2-hydroxyethyl): Similar in structure but may have different physical properties and applications.
Cetyl-PG hydroxyethyl decanamide: Another nonionic surfactant with comparable emulsifying and dispersing properties.
Sphingolipid E: A related compound with similar surfactant properties but different molecular targets and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
143378-76-1 |
|---|---|
Formule moléculaire |
C31H63NO4 |
Poids moléculaire |
513.8 g/mol |
Nom IUPAC |
N-(3-hexadecoxy-2-hydroxypropyl)-N-(2-hydroxyethyl)decanamide |
InChI |
InChI=1S/C31H63NO4/c1-3-5-7-9-11-12-13-14-15-16-17-19-21-23-27-36-29-30(34)28-32(25-26-33)31(35)24-22-20-18-10-8-6-4-2/h30,33-34H,3-29H2,1-2H3 |
Clé InChI |
VLFFJRWJENWEBR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOCC(CN(CCO)C(=O)CCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-2-yl]sulfanylpropanenitrile](/img/structure/B12547800.png)
![(2R)-2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B12547803.png)
![2,2'-({2-[(Methanesulfonyl)amino]ethyl}azanediyl)diacetic acid](/img/structure/B12547809.png)

![6-(Dodecylsulfanyl)-2-{4-[(10-iododecyl)oxy]phenyl}-1,3-benzothiazole](/img/structure/B12547820.png)
![2-{[(Benzyloxy)carbonyl]amino}-3,3-difluoro-2-methylpropanoic acid](/img/structure/B12547821.png)




amino}ethan-1-ol](/img/structure/B12547880.png)



